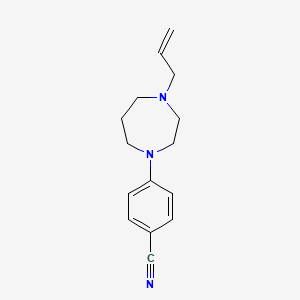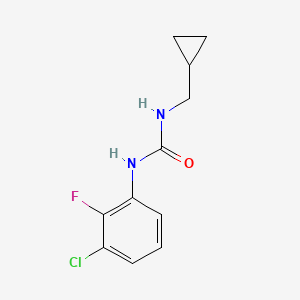
1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea, also known as CPI-455, is a small molecule inhibitor that has been recently developed for its potential therapeutic applications in cancer treatment. CPI-455 belongs to the class of urea-based inhibitors that specifically target the bromodomain and extraterminal domain (BET) family of proteins, which play a critical role in regulating gene transcription.
Mechanism of Action
1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea specifically binds to the bromodomain of BET proteins, which prevents their interaction with acetylated histones and subsequent transcriptional activation of genes involved in cancer progression. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea treatment leads to a decrease in the expression of genes involved in cancer cell proliferation, survival, and invasion. Additionally, 1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea is its specificity towards BET proteins, which reduces the risk of off-target effects. However, the use of 1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea in preclinical studies is limited by its poor solubility and bioavailability.
Future Directions
There are several future directions for the development of 1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea and other BET inhibitors. These include the optimization of the compound's pharmacokinetic properties, the identification of biomarkers for patient selection, and the evaluation of combination therapies with other anticancer agents.
In conclusion, 1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea is a promising small molecule inhibitor that specifically targets BET proteins for cancer therapy. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an attractive candidate for further preclinical and clinical studies.
Synthesis Methods
The synthesis of 1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea involves the reaction between 3-chloro-2-fluoroaniline and cyclopropylmethyl isocyanate, followed by a coupling reaction with N,N-dimethylformamide dimethyl acetal. The final product is obtained after purification using column chromatography.
Scientific Research Applications
1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea has been extensively studied for its therapeutic potential in cancer treatment. BET proteins have been shown to play a critical role in regulating the expression of genes that are involved in cancer progression and metastasis. Therefore, targeting BET proteins using 1-(3-Chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea has emerged as a promising strategy for cancer therapy.
properties
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-3-(cyclopropylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-8-2-1-3-9(10(8)13)15-11(16)14-6-7-4-5-7/h1-3,7H,4-6H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAQBMZMKAUPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NC2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Methoxymethyl)phenyl]-1,1-dimethylurea](/img/structure/B7526618.png)
![3-(4-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526624.png)
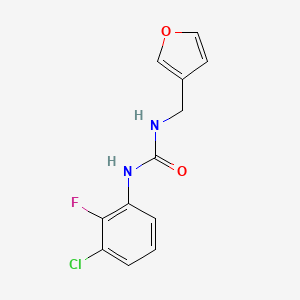
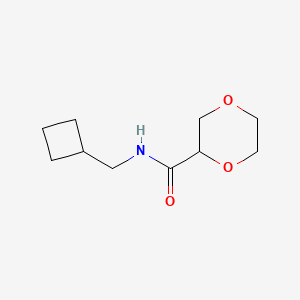
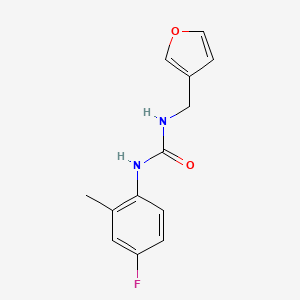
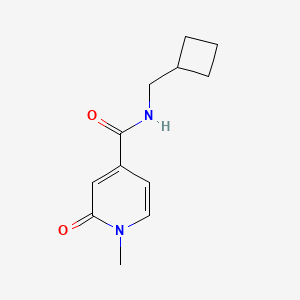


![3-[[4-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B7526671.png)
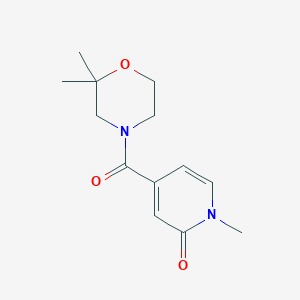
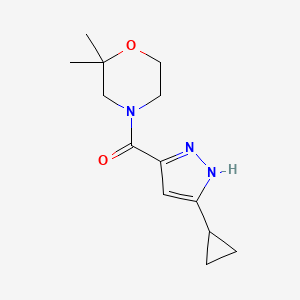
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide](/img/structure/B7526705.png)
